4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol

Description

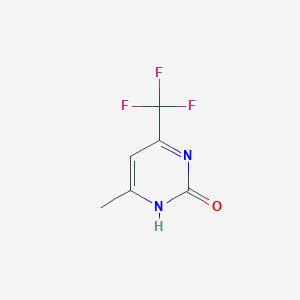

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJJVSVFFPOKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406746 | |

| Record name | 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91606-60-9 | |

| Record name | 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of a pyrimidinone core, a privileged scaffold in numerous therapeutic agents, combined with a trifluoromethyl group, known to enhance metabolic stability and lipophilicity, positions this molecule as a valuable building block for novel bioactive compounds.[1] This document details the molecular structure, physicochemical properties, and a proposed synthesis protocol based on established chemical principles for analogous compounds. Furthermore, it explores the potential biological significance and applications of this class of molecules, supported by authoritative references.

Introduction: The Significance of Trifluoromethylated Pyrimidinones

The pyrimidinone scaffold is a nitrogen-containing heterocycle that forms the structural core of a wide array of therapeutic agents, including antiviral and anticancer drugs.[1] Its prevalence in medicinal chemistry stems from its ability to engage in various biological interactions, serving as a versatile framework for drug design.

The strategic incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in modern drug discovery. The unique properties of the CF₃ group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a parent compound.[1] In the context of pyrimidinones, the trifluoromethyl group has been shown to be a key contributor to potent biological activity, with recent studies highlighting the activity of trifluoromethyl-substituted pyrimidinones against Mycobacterium tuberculosis.[1] This positions compounds like this compound as promising candidates for the development of novel anti-infective agents and other therapeutics.

Molecular Structure and Properties

Nomenclature and Chemical Identifiers

-

Systematic Name: this compound

-

Alternate Names: 2(1H)-Pyrimidinone, 4-methyl-6-(trifluoromethyl)-; 4-methyl-6-(trifluoromethyl)-2-pyrimidinol

-

CAS Number: 91606-60-9

-

Molecular Formula: C₆H₅F₃N₂O

Molecular Weight and Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 178.11 g/mol | [1] |

| Molecular Formula | C₆H₅F₃N₂O | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | Inferred from similar compounds |

Structural Elucidation: A Tautomeric Landscape

The structure of this compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 2-position. It is important to note that this compound can exist in tautomeric forms, primarily the keto form (4-methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one) and the enol form (this compound). The keto form is generally favored in the solid state and in many solutions.

Caption: Keto-enol tautomerism in this compound.

The molecular structure is depicted below:

Caption: Molecular structure of 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one.

Synthesis and Characterization

Proposed Synthetic Protocol

Based on this precedent, a reliable synthetic route to this compound would involve the condensation of 1,1,1-trifluoro-2,4-pentanedione with urea.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed):

-

To a solution of sodium ethoxide in absolute ethanol, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) and urea (1.0 eq).

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the vinyl proton on the pyrimidine ring, and a broad singlet for the N-H proton (in the keto tautomer).

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals corresponding to the methyl carbon, the carbons of the pyrimidine ring (with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling), and the carbonyl carbon.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing an accurate mass measurement of the molecular ion.

Potential Biological Activity and Applications

The unique combination of the pyrimidinone core and the trifluoromethyl group suggests a range of potential biological activities for this compound.

-

Antimicrobial and Antifungal Agents: Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[3] The trifluoromethyl group can enhance these properties, making this compound a candidate for the development of new anti-infective therapies.

-

Anticancer Therapeutics: The pyrimidinone scaffold is a key component of many anticancer drugs.[1] The introduction of a trifluoromethyl group has been shown to improve the anticancer activity of various heterocyclic compounds.

-

Agrochemicals: Trifluoromethyl-substituted heterocycles are widely used in the agrochemical industry as herbicides, fungicides, and insecticides.[3]

-

Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors, and derivatives of this compound could be explored for their potential in this area.

Conclusion

This compound is a fascinating molecule that sits at the intersection of privileged medicinal chemistry scaffolds and strategic fluorine chemistry. Its straightforward, albeit not yet explicitly documented in peer-reviewed literature, synthesis and the high potential for diverse biological activity make it an attractive target for further investigation. This technical guide provides a foundational understanding of its structure, properties, and a scientifically sound basis for its synthesis and future exploration by researchers in drug discovery and development. The insights provided herein are intended to catalyze further research into this promising compound and its derivatives.

References

-

Wu, Q., et al. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. 2022. [Link]

-

Gomha, S. M., et al. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. 2020. [Link]

-

Su, N., et al. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Patel, R. V., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. 2022. [Link]

-

Kumar, A., et al. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry. 2020. [Link]

-

Flores-Alamo, M., et al. Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. ResearchGate. 2025. [Link]

-

Wang, Y., et al. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. Acta Crystallographica Section E. 2008. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US7709493B2 - 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds and methods of their use - Google Patents [patents.google.com]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

A Comprehensive Technical Guide to the Biological Activities of Trifluoromethyl Pyrimidine Derivatives

Abstract

This technical guide offers an in-depth exploration of trifluoromethyl pyrimidine derivatives, a class of heterocyclic compounds demonstrating significant and diverse biological activities. The strategic incorporation of the trifluoromethyl (CF₃) group into the privileged pyrimidine scaffold results in compounds with enhanced metabolic stability, bioavailability, and potency, making them highly valuable in drug discovery and agrochemical research.[1][2] This document synthesizes current research to provide a detailed overview of their anticancer, antiviral, and antifungal properties, supported by mechanistic insights, structure-activity relationships (SAR), and quantitative data. Furthermore, it furnishes researchers, scientists, and drug development professionals with detailed experimental protocols and visual workflows to facilitate the design, synthesis, and evaluation of novel derivatives in this promising chemical class.

Section 1: The Chemical and Pharmacological Significance of Trifluoromethyl Pyrimidines

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and numerous bioactive molecules.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[3] This versatility has led to the development of numerous pyrimidine-based drugs with applications across oncology, virology, and microbiology.[4][5]

The Trifluoromethyl Group: Enhancing Drug-Like Properties

The introduction of a trifluoromethyl (CF₃) group is a widely employed strategy in modern drug design to optimize a molecule's pharmacokinetic and pharmacodynamic profile.[2] The CF₃ group is highly electronegative and lipophilic, which can profoundly influence a compound's properties:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] This often translates to a longer biological half-life.

-

Increased Lipophilicity: The CF₃ group enhances a molecule's lipophilicity, which can improve its ability to cross cellular membranes and increase bioavailability.[2]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the parent molecule, potentially leading to stronger and more specific interactions with target proteins.

Synergy: The Potency of the Trifluoromethyl Pyrimidine Combination

The fusion of the trifluoromethyl group with the pyrimidine core creates a synergistic effect, yielding derivatives with impressive biological potential. The CF₃ group can enhance the intrinsic activity of the pyrimidine scaffold, improve its metabolic stability, and fine-tune its interaction with specific biological targets.[6] This combination has proven particularly effective in the development of targeted therapies, such as kinase inhibitors, where precise molecular recognition is paramount.[6][7]

Section 2: Synthesis and Characterization Workflow

General Synthetic Strategy

The synthesis of trifluoromethyl pyrimidine derivatives typically follows a multi-step pathway that begins with commercially available starting materials. A common and effective approach involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an appropriate reagent to form the core pyrimidine ring.[1][8] Subsequent reactions, including chlorination and nucleophilic substitution, are then employed to introduce diverse functional groups, allowing for the systematic exploration of structure-activity relationships.[1][8]

General Synthesis Workflow Diagram

Caption: General synthetic workflow for trifluoromethyl pyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine

This protocol describes the foundational steps to generate a key intermediate used in the synthesis of many biologically active derivatives, adapted from established methodologies.[8]

Step 1: Ring Closure to form 5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

To the resulting sodium ethoxide solution, add ethyl trifluoroacetoacetate (1.0 eq) and urea (1.1 eq).

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pyrimidine-dione intermediate.

Step 2: Chlorination to form 2,4-dichloro-5-(trifluoromethyl)pyrimidine

-

In a flask equipped with a reflux condenser and a gas trap, suspend the 5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0-10.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 4-6 hours until the solution becomes clear.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the desired dichloro-intermediate.

Structural Elucidation Techniques

The identity and purity of synthesized compounds are confirmed using standard spectroscopic methods.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for determining the precise chemical structure, confirming the arrangement of protons and carbons, and verifying the presence of key functional groups.[6][7]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized compound, which confirms its elemental composition and molecular formula.[5][7]

Section 3: Anticancer Activity - Targeting Cellular Proliferation

Overview of Anticancer Potential

Trifluoromethyl pyrimidine derivatives have emerged as a highly promising class of anticancer agents.[6] Numerous studies have demonstrated their potent antiproliferative activity against a wide range of human cancer cell lines, including lung (A549), breast (MCF-7), prostate (PC-3, DU145), and melanoma (A375, C32).[4][6][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival.[9][10]

3.2.1 Epidermal Growth Factor Receptor (EGFR) Inhibition The EGFR signaling pathway is frequently dysregulated in many types of cancer, leading to uncontrolled cell division and tumor growth.[7] Trifluoromethyl pyrimidine derivatives have been specifically designed as potent EGFR inhibitors.[7][11] They typically function by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking the downstream signaling cascades responsible for proliferation and survival.

3.2.2 EGFR Signaling Pathway Inhibition Diagram

Caption: Inhibition of the EGFR signaling pathway by a trifluoromethyl pyrimidine derivative.

3.2.3 Other Kinase Targets The versatility of the trifluoromethyl pyrimidine scaffold allows for its adaptation to target other critical kinases implicated in cancer. Notable examples include:

-

Proline-rich Tyrosine Kinase 2 (PYK2): A non-receptor tyrosine kinase involved in tumor progression and metastasis.[12][13]

-

FLT3 and CHK1: Dual inhibition of Fms-like tyrosine kinase 3 (FLT3), often mutated in acute myeloid leukemia (AML), and Checkpoint Kinase 1 (CHK1) has been achieved with specific derivatives.[14]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the substituents attached to the pyrimidine core.[3][7] For EGFR inhibitors, studies have shown that aryl groups (e.g., a 3-fluorophenyl moiety) attached to the pyrimidine ring are crucial for high activity, whereas aliphatic substituents often result in weaker compounds.[7] The strategic placement of different functional groups allows for the fine-tuning of binding affinity and selectivity for the target kinase.

Quantitative Data Summary: In Vitro Cytotoxicity of EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of a representative trifluoromethyl pyrimidine derivative, compound 9u , against various cancer cell lines and the EGFR kinase itself.[7][11]

| Compound | Target | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |

| Compound 9u | EGFR | 0.35 | 3.24 | 5.12 | 0.091 |

| Gefitinib (Control) | EGFR | - | - | - | 0.0063 |

Data sourced from Zhang et al., 2022.[7]

Experimental Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cells.[3][5]

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Section 4: Antiviral and Antifungal Activities

Beyond cancer, trifluoromethyl pyrimidine derivatives have demonstrated significant efficacy as antimicrobial agents, particularly in agricultural applications.

Antiviral Properties

4.1.1 Activity against Plant Viruses Several derivatives exhibit potent antiviral activity, especially against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen.[8] These compounds have shown curative, protective, and inactivating effects on the virus.[8]

4.1.2 Mechanism: Interaction with Viral Coat Protein (TMV-CP) The antiviral mechanism of action has been linked to the direct interaction with the TMV coat protein (TMV-CP).[8][15] Microscale thermophoresis (MST) experiments have confirmed a strong binding affinity between active compounds and TMV-CP, suggesting that this interaction may interfere with viral assembly or uncoating, thereby inhibiting replication.[8]

4.1.3 Quantitative Data Summary: Anti-TMV Activity

The table below presents the anti-TMV activity of representative compounds compared to Ningnanmycin, a commercial antiviral agent.[8]

| Compound | Curative Activity EC₅₀ (µg/mL) | Protective Activity EC₅₀ (µg/mL) |

| Compound 5j | 126.4 | - |

| Compound 5m | - | 103.4 |

| Ningnanmycin (Control) | 362.7 | 255.1 |

Data sourced from Wu et al., 2022.[8] Lower EC₅₀ values indicate higher potency.

Antifungal Properties

4.2.1 Efficacy Against Pathogenic Fungi Trifluoromethyl pyrimidine derivatives have also shown broad-spectrum antifungal activity against several important plant pathogenic fungi.[4][16] Compound 5u , for instance, displayed excellent in vitro activity against Rhizoctonia solani, a soil-borne fungus that causes significant crop damage.[8]

4.2.2 Quantitative Data Summary: In Vitro Antifungal Activity

The following table shows the inhibitory activity of selected compounds against various fungi at a concentration of 50 µg/mL.[4]

| Compound | Fungal Species | Inhibition Rate (%) |

| Compound 5j | Botrytis cinerea | 96.84 |

| Compound 5l | Botrytis cinerea | 100 |

| Compound 5v | Sclerotinia sclerotiorum | 82.73 |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 |

Data sourced from Lan et al., 2022.[4]

Experimental Protocol: Antiviral Activity Evaluation (Half-Leaf Spot Method for TMV)

This protocol is used to evaluate the in vivo antiviral efficacy of compounds against TMV.[8]

-

Virus Inoculation: Select healthy tobacco plants (Nicotiana tabacum) of the same age. Mechanically inoculate the entire surface of each leaf with a prepared TMV suspension (e.g., 6 x 10⁻³ mg/mL).

-

Compound Application (Curative): Two to three days after inoculation, gently rub a solution of the test compound onto the left side of each leaf, and a control solution (without the compound) onto the right side.

-

Compound Application (Protective): Gently rub a solution of the test compound onto the left side of each leaf. Two to three days later, inoculate the entire leaf with the TMV suspension. The right side serves as the control.

-

Observation: Keep the plants in a greenhouse and monitor for the appearance of local lesions.

-

Data Collection: After 3-4 days, count the number of local lesions on both the treated (left) and control (right) halves of each leaf.

-

Data Analysis: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] x 100.

Section 5: Emerging Therapeutic Areas

Anti-tubercular Activity

Recent research has identified trifluoromethyl pyrimidinone compounds as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[17] In whole-cell screening assays, several derivatives demonstrated minimum inhibitory concentrations (MIC) below 5 µM.[17] A representative compound from this series showed rapid, concentration-dependent bactericidal activity, highlighting its potential for development into a novel anti-tubercular agent.[17]

Insecticidal Properties

Certain trifluoromethyl pyrimidine derivatives bearing an amide moiety have been evaluated for their insecticidal properties.[4][16] While generally showing moderate activity compared to commercial insecticides, these findings indicate that the scaffold can be optimized for pest control applications, opening another avenue for research and development.[4][5]

Section 6: Conclusion and Future Directions

Trifluoromethyl pyrimidine derivatives represent a versatile and highly valuable class of compounds with a wide spectrum of demonstrated biological activities. The strategic incorporation of the trifluoromethyl group consistently enhances their potency and drug-like properties, leading to promising candidates in oncology, virology, and mycology. Their success as kinase inhibitors, particularly against EGFR, underscores the power of this scaffold in targeted drug design.

Future research should focus on several key areas:

-

Improving Selectivity: Further medicinal chemistry efforts are needed to design derivatives with higher selectivity for their intended targets, thereby minimizing off-target effects and potential toxicity.

-

Overcoming Drug Resistance: As resistance to existing therapies is a major challenge, novel derivatives should be evaluated against resistant cancer cell lines or viral strains.[7]

-

Exploring New Targets: The inherent versatility of the scaffold should be leveraged to explore its potential against other therapeutic targets and disease areas.

-

In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

The methodologies and data presented in this guide provide a robust foundation for researchers to design, synthesize, and characterize novel trifluoromethyl pyrimidine derivatives, paving the way for the development of next-generation therapeutic agents and crop protection products.

Section 7: References

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2353-2366. [Link]

-

Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104242. [Link]

-

Lan, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

-

Lan, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. MedChemComm, 14(8), 1505-1517. [Link]

-

Lan, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). PubMed. [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). ResearchGate. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate. [Link]

-

El-Fakharany, E. M., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(47), 30759-30783. [Link]

-

The antiviral activity of trifluoromethylthiolane derivatives. (2022). Sciforum. [Link]

-

Antiviral Activity of Fluorinated Heterocyclic Compounds. (2022). ResearchGate. [Link]

-

Robertson, G. T., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Microbiology, 11, 609. [Link]

-

Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ScienceDirect. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol: Sourcing, Synthesis, and Application

Introduction: The Strategic Value of a Trifluoromethylated Pyrimidinone

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, from antiviral to anticancer drugs.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold introduces profound changes in a molecule's physicochemical properties. This technical guide focuses on 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol (CAS No. 91606-60-9), a key heterocyclic building block for drug discovery and development. The presence of the CF₃ group is of significant interest as it can enhance crucial drug-like properties, including metabolic stability, lipophilicity, and membrane permeability, thereby improving the pharmacokinetic profile of a parent compound.[1]

Recent research has underscored the potential of trifluoromethyl-substituted pyrimidinones, with potent activity demonstrated against Mycobacterium tuberculosis in whole-cell screens.[1] This positions the compound and its derivatives as a promising scaffold for developing novel anti-infective agents and warrants a deeper investigation into its synthesis, availability, and application. This guide serves as an in-depth resource for researchers aiming to leverage this valuable chemical entity in their drug discovery programs.

Physicochemical Properties and Identification

A clear understanding of a compound's properties is fundamental to its application. This compound is an organic compound that exists in tautomeric equilibrium with its pyrimidinone form, 4-Methyl-6-(trifluoromethyl)-1H-pyrimidin-2-one.

| Property | Value | Source |

| CAS Number | 91606-60-9 | [1] |

| Molecular Formula | C₆H₅F₃N₂O | [1] |

| Molecular Weight | 178.11 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | JOJJVSVFFPOKMJ-UHFFFAOYSA-N | [3] |

Commercial Availability & Sourcing

For researchers, securing a reliable supply of starting materials is a critical first step. This compound is available from several chemical suppliers, typically for research and development purposes. When sourcing, it is crucial to verify purity, available quantities, and lead times.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Benchchem | BCM91606609 | >95% (Typical) | Inquire |

| Sigma-Aldrich | CH4309656775 (ChemBridge) | Not specified | Inquire |

| Fluorochem | F312518 | 98+% | 250mg, 1g, 5g, 10g |

| CymitQuimica | 10-F312518 (via Fluorochem) | 98+% | 250mg, 1g, 5g, 10g |

Note: Availability and catalog numbers are subject to change. Researchers should confirm details directly with the suppliers.

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Key Strategies

The synthesis of 4,6-disubstituted pyrimidin-2-ols is a well-established area of heterocyclic chemistry. The most common and robust approach is the Pinner synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine or, in this case, urea.[4]

The causality behind this choice lies in the commercial availability of the key precursors. The synthesis of this compound logically starts from 1,1,1-trifluoro-2,4-pentanedione (also known as trifluoroacetylacetone), a readily available β-diketone. Condensation with urea provides a direct and efficient route to the target pyrimidinone ring system.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative procedure based on established literature methods for pyrimidine synthesis.[5] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods (NMR, MS).

Objective: To synthesize this compound.

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione

-

Urea

-

Sodium ethoxide (NaOEt)

-

Ethanol (Absolute)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

-

Addition of Urea: Add urea (1.2 equivalents) to the stirred solution and allow it to dissolve.

-

Addition of Diketone: Slowly add 1,1,1-trifluoro-2,4-pentanedione (1.0 equivalent) dropwise to the reaction mixture. The choice to add the diketone slowly is to control any potential exotherm.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. The prolonged heating ensures the cyclization and dehydration steps proceed to completion. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).

-

Work-up:

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

-

Re-dissolve the resulting residue in water.

-

Carefully acidify the aqueous solution to pH ~2-3 with concentrated HCl. This step is critical for protonating the pyrimidinolate salt to yield the desired pyrimidinol product, which will precipitate.

-

Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry & Drug Discovery

The title compound is not typically a final drug product but rather a crucial intermediate or building block. Its value stems from the combination of the biologically active pyrimidine core and the pharmacokinetically advantageous trifluoromethyl group.

As a Privileged Scaffold

The pyrimidinone core is a versatile scaffold that can be readily functionalized at multiple positions (e.g., the N1-H, the C2-hydroxyl, and potentially the C5-position) to generate libraries of diverse compounds for screening. The C2-hydroxyl group, in particular, can be converted to a leaving group (e.g., a chloride) to enable nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of medicinal chemistry for building molecular complexity.

Leveraging the Trifluoromethyl Group

The electron-withdrawing nature of the CF₃ group significantly impacts the electronics of the pyrimidine ring, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key experimental consideration. Furthermore, the CF₃ group's ability to increase metabolic stability by blocking potential sites of oxidation is a primary reason for its inclusion in drug design.[1]

Derivatives of 6-(trifluoromethyl)pyrimidine have been successfully developed as potent and selective inhibitors of various biological targets, including:

-

Toll-Like Receptor 8 (TLR8): Investigated as antagonists for autoimmune diseases.

-

RET Tyrosine Kinase: Developed as inhibitors for treating certain types of cancer, including thyroid and non-small cell lung cancer.[6]

The diagram below illustrates a conceptual workflow where the core scaffold is elaborated into a potential kinase inhibitor, a common application in oncology drug discovery.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, commercial availability, and the desirable properties imparted by the trifluoromethyl group make it an exceptionally valuable building block. By understanding its fundamental chemistry and reactivity, researchers can effectively incorporate this scaffold into rational drug design programs, accelerating the discovery of novel therapeutics for a wide range of diseases.

References

-

BenchChem. 4-Methyl-6-(trifluoromethyl)pyrimidine.

-

BenchChem. This compound.

-

G. V. M. Sharma et al. (2007). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Brazilian Chemical Society, 18(7), 1316-1321.

-

Sigma-Aldrich. 2-(ETHYLAMINO)-4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDINE AldrichCPR.

-

CymitQuimica. 4-methyl-6-(trifluoromethyl)-2-pyrimidinol.

-

N. Strašek Benedik et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159-183.

-

Santa Cruz Biotechnology. 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine.

-

J&K Scientific. 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, 97%.

-

N. Strašek Benedik et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. ResearchGate.

-

Fluorochem. 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine.

-

Y. Deng et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755.

-

N. Strašek Benedik et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica.

-

S. G. Bari et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8303.

-

M. G. B. de A. Mello et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3329.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-methyl-6-(trifluoromethyl)-2-pyrimidinol | CymitQuimica [cymitquimica.com]

- 4. 4-methyl-6-(trifluoromethyl)-2-pyrimidinol | 91606-60-9 [sigmaaldrich.com]

- 5. CAS 91606-60-9: 2(1H)-Pyrimidinone, 4-methyl-6-(trifluorom… [cymitquimica.com]

- 6. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol

Abstract

This technical guide provides a detailed analysis of the key spectroscopic features of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol (CAS No. 91606-60-9). While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to predict and interpret its characteristic spectral data. The guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of the structural elucidation of this and related trifluoromethyl-substituted pyrimidinone scaffolds. Methodologies for data acquisition are detailed, and interpretations are grounded in fundamental chemical principles to provide a robust framework for analysis.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a pyrimidinone core.[1] This scaffold is a privileged structure in medicinal chemistry, and the inclusion of a trifluoromethyl (CF₃) group can significantly enhance properties such as metabolic stability and lipophilicity. The molecular formula is C₆H₅F₃N₂O, with a molecular weight of 178.11 g/mol .[1]

A critical feature of 2-hydroxypyrimidines is their existence in tautomeric forms: the aromatic alcohol (pyrimidin-2-ol) and the non-aromatic amide (pyrimidin-2-one). For most 2-hydroxypyrimidines, the equilibrium overwhelmingly favors the pyrimidin-2-one tautomer. This guide will therefore focus on the characterization of this more stable form, 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one .

Molecular Structure Diagram

The chemical structure of the predominant tautomer is presented below.

Caption: Structure of 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

Predicted High-Resolution Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₆H₅F₃N₂O |

| Molecular Weight | 178.11 g/mol |

| Monoisotopic Mass | 178.03575 Da |

| [M+H]⁺ (Positive Ion) | 179.04303 Da |

| [M-H]⁻ (Negative Ion) | 177.02847 Da |

Interpretation of Fragmentation

Under electron ionization (EI), the molecular ion (M⁺) at m/z 178 would be expected. The pyrimidinone ring provides stability, but characteristic fragmentation can be predicted. The trifluoromethyl group is a good leaving group as a radical, while the ring can undergo retro-Diels-Alder-type cleavages.

Key Predicted Fragments:

-

m/z 178: Molecular ion [C₆H₅F₃N₂O]⁺.

-

m/z 150: Loss of carbon monoxide (-CO), a common fragmentation for cyclic amides/lactams.

-

m/z 109: Loss of the trifluoromethyl radical (•CF₃).

-

m/z 82: A potential fragment arising from cleavage of the ring.

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) for accurate mass measurement or a GC-MS with an EI source for fragmentation analysis.

-

ESI Method (for Accurate Mass):

-

Infuse the sample solution directly at a flow rate of 5-10 µL/min.

-

Set ion source to positive or negative electrospray ionization (ESI) mode.

-

Acquire data over a mass range of m/z 50-500.

-

Use a known calibration standard to ensure high mass accuracy (<5 ppm).

-

-

EI Method (for Fragmentation):

-

Inject 1 µL of the sample solution into the GC-MS.

-

Use a suitable GC column (e.g., HP-5MS) and temperature program to elute the compound.

-

Set the ion source to 70 eV.

-

Acquire data over a mass range of m/z 20-300.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for the pyrimidin-2-one tautomer is expected to be distinct from the -ol form, primarily due to the presence of a carbonyl (C=O) group and an N-H bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3050 | Medium, Broad | N-H stretch (from the amide) |

| 3050 - 3000 | Weak | Aromatic/Vinyl C-H stretch |

| ~1680 | Strong, Sharp | C=O stretch (amide I band) |

| ~1630 | Medium | C=C and C=N ring stretches |

| 1350 - 1100 | Very Strong | C-F stretches (from CF₃ group) |

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 1H | N -H | The amide proton is acidic and often broad due to exchange. Its position is highly dependent on concentration and solvent. |

| ~6.8 | Singlet | 1H | Ring H -5 | This proton is on a C=C double bond within the heterocyclic ring, adjacent to two sp² carbons. |

| ~2.4 | Singlet | 3H | CH₃ | The methyl group is attached to an sp² carbon of the ring, placing it in the allylic region. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O (C2) | The carbonyl carbon is highly deshielded by the adjacent oxygen and two nitrogen atoms. |

| ~158 (q) | C -CF₃ (C6) | This carbon is attached to the highly electronegative CF₃ group. The signal is expected to be a quartet due to coupling with the three fluorine atoms (¹JCF). |

| ~150 | C -CH₃ (C4) | An sp² carbon in the heterocyclic ring. |

| ~120 (q) | -C F₃ | The carbon of the trifluoromethyl group itself, highly deshielded and split into a quartet by the three attached fluorine atoms. |

| ~110 | C -H (C5) | The only carbon in the ring bonded to a hydrogen. |

| ~20 | -CH₃ | A typical chemical shift for a methyl group attached to an sp² carbon. |

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for combining data from multiple spectroscopic techniques to confirm the structure of the target molecule.

Sources

Solubility of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol in different solvents

An In-Depth Technical Guide to the Solubility of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol

This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for understanding and manipulating the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from initial screening and formulation to its ultimate bioavailability and therapeutic efficacy.[2][3][4] For a compound like this compound, which features a pyrimidinone scaffold—a privileged structure in numerous therapeutic agents—understanding its solubility is paramount.[1][5] The presence of a trifluoromethyl (CF₃) group, while often enhancing metabolic stability and membrane permeability, can significantly impact solubility, necessitating a detailed investigation for effective drug development.[1]

This guide will delve into the theoretical underpinnings of solubility, present a systematic approach to its experimental determination, and explore predictive models that can guide solvent selection and formulation strategies.

Physicochemical Profile of this compound

A thorough understanding of the molecule's intrinsic properties is the foundation for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91606-60-9 | [1] |

| Molecular Formula | C₆H₅F₃N₂O | [1] |

| Molecular Weight | 178.11 g/mol | [1] |

| Structure | A pyrimidin-2-ol core with a methyl group at position 4 and a trifluoromethyl group at position 6. The "-ol" suffix indicates the presence of a hydroxyl group, suggesting the potential for tautomerism with the corresponding pyrimidin-2(1H)-one. | Inferred from name |

| Predicted Properties | Due to the presence of the trifluoromethyl group, the molecule is expected to have increased lipophilicity. The pyrimidinol structure allows for both hydrogen bond donation (from the hydroxyl group) and acceptance (from the nitrogen atoms and the oxygen). | Inferred from structure |

The interplay between the polar pyrimidinol core and the lipophilic trifluoromethyl and methyl substituents will govern the compound's solubility in various solvents. The general principle of "like dissolves like" serves as a primary guide; polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[6][7][8]

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide invaluable predictive power, saving time and resources in solvent screening.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting miscibility and solubility based on the principle that "like dissolves like."[9] The total cohesive energy of a substance is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[9][10]

Table 2: Interpreting Hansen Solubility Parameters

| Parameter | Description | Implication for this compound |

| δd (Dispersion) | Arises from van der Waals forces. | Expected to be moderate due to the molecule's size and electron cloud. |

| δp (Polar) | Relates to the permanent dipole moment. | The trifluoromethyl group and the pyrimidinol ring will contribute to a significant dipole moment, leading to a moderate to high δp value. |

| δh (Hydrogen Bonding) | Accounts for the energy of hydrogen bonds. | The hydroxyl group is a hydrogen bond donor, and the nitrogen and oxygen atoms are acceptors, suggesting a high δh value. |

A solvent with HSP values similar to those of this compound is likely to be a good solvent. The estimation of a molecule's HSP can be achieved through group contribution methods.[10][11]

The Jouyban-Acree Model

For predicting the solubility of a drug in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate semi-empirical model.[12][13][14][15][16] It correlates the solubility of a solute in a mixture with its solubility in the neat solvents and the composition of the mixture. This model is particularly useful in formulation development where co-solvents are often employed to enhance solubility.[13]

Experimental Determination of Solubility

A systematic experimental approach is crucial for obtaining reliable solubility data. The shake-flask method is a well-established and robust technique for determining thermodynamic solubility.[6][17]

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), hexane)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Quantification:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualization of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Predicted Solubility Profile in Common Solvents

While specific experimental data is not publicly available, a qualitative solubility profile can be predicted based on the principles of intermolecular forces.

Table 3: Predicted Solubility of this compound

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Water | High | High | Low to Moderate | The polar pyrimidinol core can interact with water, but the lipophilic trifluoromethyl and methyl groups will hinder solubility. The formation of a more soluble salt by adjusting the pH could be a viable strategy.[17] |

| Ethanol/Methanol | High | High | Moderate to High | These protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar and hydrogen bonding sites of the molecule. |

| Acetone | Medium | Acceptor | Moderate | Acetone's polarity and ability to accept hydrogen bonds should allow for favorable interactions with the solute. |

| Acetonitrile | Medium | Acceptor | Moderate | Similar to acetone, acetonitrile's polarity should contribute to moderate solubility. |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces in the solid solute, leading to high solubility. |

| Hexane | Low | None | Low | As a nonpolar solvent, hexane will have very limited interaction with the polar functional groups of the molecule. |

Practical Implications for Researchers

-

Solvent Selection for Synthesis and Purification: For reactions, a solvent that provides good solubility for all reactants is ideal. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is desirable.

-

Formulation Development: The solubility data is critical for developing liquid formulations. For poorly soluble compounds, strategies such as using co-solvents, cyclodextrins, or creating salt forms may be necessary to achieve the desired concentration.[17]

-

In Vitro Assays: In biological assays, it is crucial to ensure that the compound remains dissolved in the assay medium to obtain accurate results. A common practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous assay buffer.

Safety and Handling

Trifluoromethylated heterocyclic compounds require careful handling. Users should consult the Safety Data Sheet (SDS) for this compound or similar compounds.[18] General safety precautions include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19][22]

-

Avoiding inhalation of dust and contact with skin and eyes.[18][19][20][22]

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. National Library of Medicine.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures | Industrial & Engineering Chemistry Research - ACS Publications. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. American Chemical Society.

- In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. American Chemical Society.

- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. ResearchGate.

- Solubility Prediction of Paracetamol in Water-Glycerol Mixtures at 25 and 30 ºC using the Jouyban-Acree Model. Asian Journal of Chemistry.

- In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet Jubilant Ingrevia Limited. Jubilant Ingrevia Limited.

- Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed. National Library of Medicine.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Solubility of organic compounds (video) - Khan Academy. Khan Academy.

- 2-Amino-5-(trifluoromethyl)pyridine - Synquest Labs. Synquest Labs.

- 4-Hydroxy-6-(trifluoromethyl)pyrimidine - Safety Data Sheet - ChemicalBook. ChemicalBook.

- Safety Data Sheet - CymitQuimica. CymitQuimica.

- Hansen solubility parameter - Wikipedia. Wikipedia.

- This compound - Benchchem. Benchchem.

- 4-Methyl-6-(trifluoromethyl)pyrimidine - Benchchem. Benchchem.

- Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - Hrčak. Hrčak.

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. Revue Roumaine de Chimie.

- Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones - ResearchGate. ResearchGate.

- Pencil and Paper Estimation of Hansen Solubility Parameters - PMC. National Library of Medicine.

- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. National Library of Medicine.

- Reliability of the Hansen solubility parameters as co-crystal formation prediction tool. National Library of Medicine.

- Supporting Information Table S1. Hansen solubility parameters (HSP, δT) for P3HT and the solvents used in this work (where δD. The Royal Society of Chemistry.

- 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | C6H5F3N2O | CID 135416727. National Center for Biotechnology Information.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. MedCrave.

- (PDF) Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. ResearchGate.

- Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline - Benchchem. Benchchem.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. MDPI.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. MDPI.

- (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate.

- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. MDPI.

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. National Library of Medicine.

- 4-methyl-6-(trifluoromethyl)-2-pyrimidinamine | Sigma-Aldrich. Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reliability of the Hansen solubility parameters as co-crystal formation prediction tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. synquestlabs.com [synquestlabs.com]

Potential therapeutic applications of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol

An In-Depth Technical Guide to the Potential Therapeutic Applications of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds, including the nucleobases of DNA and RNA.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and cell membrane permeability.[4][5] This guide explores the prospective therapeutic applications of a novel compound, this compound, by examining the established biological activities of structurally related pyrimidine derivatives. We present a comprehensive roadmap for its synthesis, in-vitro screening, and preclinical evaluation, providing researchers and drug development professionals with the foundational knowledge to investigate its potential as a new therapeutic agent.

Introduction: The Promise of Trifluoromethylated Pyrimidines

The pyrimidine ring system is a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][6] The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[4][5] This guide focuses on the untapped potential of this compound, a compound that synergistically combines these two key features. While direct research on this specific molecule is nascent, a wealth of data on analogous compounds provides a strong rationale for its investigation across several therapeutic areas.

1.1. Chemical Structure and Properties

This compound exists in tautomeric equilibrium with its corresponding pyrimidin-2(1H)-one form. This tautomerism can be crucial for its interaction with biological targets.

DOT Script for Tautomeric Forms

Caption: Tautomeric equilibrium of this compound.

Potential Therapeutic Applications

Based on the established activities of trifluoromethyl-substituted pyrimidines, we hypothesize that this compound holds potential in the following therapeutic areas:

2.1. Oncology

Numerous pyrimidine derivatives have been developed as anticancer agents.[7][8] Their mechanisms often involve the inhibition of key enzymes in nucleotide biosynthesis or protein kinases that are crucial for cancer cell proliferation and survival.[9]

-

Potential Mechanism of Action: Inhibition of protein kinases, such as those in the EGFR signaling pathway, or interference with DNA synthesis.[10]

2.2. Infectious Diseases

The pyrimidine core is present in many antimicrobial and antiviral drugs.[1][6] Trifluoromethylated pyrimidines have shown promising activity against a range of pathogens.[11][12]

-

Potential Mechanism of Action: Inhibition of essential microbial enzymes or interference with viral replication processes.

2.3. Inflammatory Disorders

Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[3] Toll-like receptors (TLRs), such as TLR8, are implicated in inflammatory responses, and pyrimidine-based molecules have been identified as TLR antagonists.[13]

-

Potential Mechanism of Action: Modulation of inflammatory signaling pathways, potentially through the antagonism of receptors like TLR8.

Proposed Research and Development Workflow

A systematic approach is essential to validate the therapeutic potential of this compound. The following workflow outlines the key stages of investigation.

DOT Script for R&D Workflow

Caption: Proposed research and development workflow.

3.1. Chemical Synthesis and Characterization

The synthesis of this compound can likely be achieved through a modified Pinner reaction, a classic method for pyrimidine synthesis.[14]

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: Begin with the condensation of 1,1,1-trifluoro-2,4-pentanedione with urea in the presence of a suitable acid catalyst.

-

Cyclization: Heat the reaction mixture to induce cyclization and formation of the pyrimidine ring.

-

Purification: Purify the crude product using column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final compound using NMR, mass spectrometry, and elemental analysis.

3.2. In-vitro Biological Screening

A panel of in-vitro assays should be employed to screen for biological activity in the hypothesized therapeutic areas.

| Assay Type | Target | Cell Lines / Organisms | Endpoint |

| Cytotoxicity Assay (MTT/XTT) | Cancer Cell Proliferation | Human cancer cell lines (e.g., MCF-7, A549, HCT116) | IC50 |

| Antimicrobial Assay (MIC) | Bacterial/Fungal Growth | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration |

| Antiviral Assay | Viral Replication | Relevant viral strains and host cells | EC50 |

| Kinase Inhibition Assay | Protein Kinase Activity | Panel of cancer-related kinases | IC50 |

| TLR8 Antagonist Assay | TLR8 Signaling | TLR8-expressing reporter cell line | Inhibition of NF-κB activation |

3.3. Mechanism of Action Studies

Should promising activity be identified in the initial screens, further studies will be necessary to elucidate the mechanism of action.

DOT Script for a Hypothetical Kinase Signaling Pathway

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

3.4. Preclinical Development

Promising lead compounds will require further evaluation of their drug-like properties.

-

ADME/Tox Profiling: In-vitro assessment of absorption, distribution, metabolism, excretion, and toxicity.

-

Pharmacokinetic Studies: In-vivo evaluation of the compound's half-life, bioavailability, and clearance in animal models.

-

In-vivo Efficacy Studies: Assessment of therapeutic efficacy in relevant animal models of cancer, infection, or inflammation.

Safety and Handling

While specific toxicity data for this compound is not available, related compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[15][16][17] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.

-

Handling: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and tightly sealed container.

Conclusion

This compound represents a promising, yet unexplored, chemical entity with significant therapeutic potential. Its structural features suggest possible applications in oncology, infectious diseases, and inflammatory disorders. The comprehensive research and development plan outlined in this guide provides a clear path for the scientific community to investigate and potentially unlock the therapeutic value of this and other novel trifluoromethylated pyrimidine derivatives.

References

-

Kaur, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 49. [Link]

-

ResearchGate. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

-

National Institutes of Health. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2786. [Link]

-

Autechre. (2025). The Role of Pyrimidine Derivatives in Modern Drug Discovery. [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

- Google Patents. (2016). US9314464B2 - Compounds and compositions as protein kinase inhibitors.

-

ResearchGate. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

-

Elsevier. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104107. [Link]

- Google Patents. (2015).

-

National Institutes of Health. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 893661. [Link]

- Google Patents. (2010). US7709493B2 - 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds and methods of their use.

-

ResearchGate. (2025). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. [Link]

- Google Patents. (2017).

- Google Patents. (2023).

-

MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 498. [Link]

-

National Institutes of Health. (2023). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports, 13, 16938. [Link]

-

National Institutes of Health. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 498. [Link]

Sources

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 10. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 11. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. staging.keyorganics.net [staging.keyorganics.net]

- 17. fishersci.com [fishersci.com]

Discovery and history of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol